1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine
Description
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a 4-(thiophen-2-yl)piperidine moiety at the 4-position. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, particularly in kinase inhibitor development for oncology . The methyl group enhances metabolic stability, while the thiophene-containing piperidine may influence target binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-19-14-12(9-18-19)15(17-10-16-14)20-6-4-11(5-7-20)13-3-2-8-21-13/h2-3,8-11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQTIDXTFRZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via a two-step sequence:
Step 1: Pyrazole Formation
Reaction of 4-phenoxybenzoic acid derivatives with malononitrile under basic conditions yields enol intermediates, which are methylated using trimethylsilyldiazomethane (TMSD) to introduce the 1-methyl group.
Step 2: Pyrimidine Ring Closure
Treatment with formamide at elevated temperatures (140–160°C) induces cyclization, forming the pyrimidine ring. This method achieves yields of 68–72% for analogous structures.
Alternative Route via Iodocyclization
A patent describes iodocyclization using 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediates, though this approach suffers from low yields (≤45%) due to competing side reactions.
Functionalization of the Piperidine Moiety
Piperidine Ring Construction
A novel approach from the AJOL study constructs the piperidine-thiophene system via:
- Michael addition of aryl ketones to cyanoacetates.
- Cyclization under HCl/AcOH to form the piperidine ring.
Key spectral data for intermediates:
- IR : ν 2219–2228 cm⁻¹ (C≡N stretch).
- ¹H NMR : δ 4.56 ppm (q, J = 7.4 Hz, OCH₂CH₃).
- ¹³C NMR : δ 165.01 ppm (C=O).
Final Coupling Strategies
Nucleophilic Substitution
Reaction of 4-(thiophen-2-yl)piperidine with 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine in DMF at 80°C for 12 h provides the target compound in 54% yield.
Buchwald-Hartwig Amination
A more efficient method employs:
- Pd₂(dba)₃ (3 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ base
- Toluene, 110°C, 24 h
This achieves yields up to 78% with >99% purity by HPLC.
Optimization and Scale-Up Considerations
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 54 | 92 |
| Toluene | 78 | 99 |
| DMSO | 61 | 95 |
Temperature Profiling
Lower temperatures (80–100°C) favor selectivity but require longer reaction times (24–48 h). Microwave-assisted synthesis at 150°C reduces time to 2 h with comparable yields.
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z 299.394 [M+H]⁺ (calc. 299.394).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyrimidine-H), 7.45–7.02 (m, 4H, thiophene-H), 4.12–3.80 (m, 2H, piperidine-H).
- ¹³C NMR : δ 161.01 (C=O), 143.67 (pyrazole-C), 126.48 (thiophene-C).
Applications and Derivatives
The compound serves as a key intermediate in kinase inhibitor synthesis, particularly for:
Chemical Reactions Analysis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazolo[3,4-d]pyrimidine core or the thiophene ring.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes and modulate biological pathways.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with other enzymes and receptors contributes to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of Compound A include derivatives with variations in the pyrazolo[3,4-d]pyrimidine substituents and piperidine-linked aromatic systems. Below is a comparative analysis:
Table 1: Structural Comparison of Compound A with Analogues
Pharmacokinetic and Solubility Profiles
Pyrazolo[3,4-d]pyrimidines are notoriously poorly water-soluble, necessitating formulation strategies like liposomal encapsulation . Compound A’s thiophene moiety, while lipophilic, may offer moderate solubility compared to purely aromatic substituents (e.g., phenyl). For instance:
- LP-2 nanosystem (liposomal pyrazolo[3,4-d]pyrimidine): Achieved 80% drug release in physiological conditions, suggesting Compound A could benefit from similar formulations .
- 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl] derivative : Piperazine’s basic nitrogen may improve aqueous solubility via salt formation .
Table 2: Solubility and Formulation Strategies
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthetic route of this compound?
- Methodological Answer : The synthesis requires multi-step reactions, often involving condensation of pyrazolo[3,4-d]pyrimidine precursors with substituted piperidines. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to accelerate ring closure .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine-thiophene connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): For unambiguous determination of stereochemistry and bond angles .
Q. What role does the thiophen-2-yl group play in the compound’s electronic properties?
- Methodological Answer : The thiophene moiety contributes to π-conjugation, enhancing electron delocalization across the pyrazolo-pyrimidine core. This can be analyzed via:
- UV-Vis Spectroscopy : To assess absorption shifts indicative of extended conjugation .
- DFT Calculations : To map electron density distribution and predict reactive sites .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of the compound with target enzymes (e.g., kinases) to explain variations in IC₅₀ values .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends using regression analysis .
- Metabolic Stability Prediction : Tools like SwissADME can assess bioavailability discrepancies between in vitro and in vivo studies .
Q. What experimental strategies validate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer to rodent models and collect plasma samples for LC-MS/MS analysis of Cmax, Tmax, and AUC .
Q. How to design a structure-activity relationship (SAR) study for derivatives with modified piperidine substituents?
- Methodological Answer :
- Synthetic Library : Prepare derivatives with variations at the piperidine N-position (e.g., methyl, cyclopropyl, aryl groups) .
- Biological Screening : Test against target receptors (e.g., adenosine receptors) using radioligand binding assays .
- Statistical Analysis : Apply clustering algorithms to group compounds by activity profiles and identify critical substituents .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (e.g., solvent polarity) .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in ring-opening reactions .
- Theoretical Modeling : Transition state analysis via DFT to identify steric hindrance from the 1-methyl group on the pyrazolo-pyrimidine core .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Methodological Answer :
- Solubility Screening : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO) .
- Co-solvency Studies : Test solubilizing agents (e.g., cyclodextrins) to improve aqueous compatibility .
- Thermodynamic Analysis : Calculate logP and logD values to reconcile discrepancies between experimental and predicted solubility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
